Cas no 58514-32-2 ((3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name))
![(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) structure](https://it.kuujia.com/scimg/cas/58514-32-2x500.png)
58514-32-2 structure
Nome del prodotto:(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
- (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R,3E,5S)-5-methylhept-3-en-2-yl]hexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)
- (22E,24S)-27-Nor-5α-ergost-22-en-3β-ol
- Patinosterol
- 27-Norergost-22-en-3-ol, (3β,5α,22E,24S)- (9CI)
-
- Inchi: 1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1
- Chiave InChI: MQDWBAYFXRRHRX-BPTFOWNUSA-N
- Sorrisi: C[C@]12CC[C@]3([H])[C@]4(CC[C@H](O)C[C@]4([H])CC[C@@]3([H])[C@]1([H])CC[C@]2([H])[C@H](C)/C=C/[C@@H](C)CC)C
Proprietà calcolate
- Massa esatta: 386.354866087g/mol
- Massa monoisotopica: 386.354866087g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 581
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 8.6
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name) Letteratura correlata
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
58514-32-2 ((3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R,2E,4S)-1,4-dimethylhex-2-en-1-yl]-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol (non-preferred name)) Prodotti correlati
- 642081-28-5(2-(4-cyclohexyl-1,3-thiazol-2-yl)ethan-1-amine)
- 1432680-61-9(4-tert-butylpiperidin-3-ol;hydrochloride)
- 23904-33-8(iodomethylidenecyclohexane)
- 1805888-26-9(5-(3-Bromopropyl)-2-(trifluoromethoxy)mandelic acid)
- 1805114-57-1(3-Bromomethyl-2-hydroxy-4-nitropyridine)
- 2172465-56-2(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidocyclopentyl}acetic acid)
- 2797619-65-7(Thalidomide-Propargyne-PEG2-COOH)
- 1346697-27-5(Tert-butyl (2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethyl)carbamate)
- 329269-13-8(2-(6-bromo-2-methoxynaphthalen-1-yl)acetic acid)
- 1270003-50-3((2S)-2-amino-2-{1H-pyrrolo2,3-bpyridin-3-yl}ethan-1-ol)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso